molecular formula C24H17Cl3N2O3 B2631840 (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380477-31-6

(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2631840
CAS No.: 380477-31-6
M. Wt: 487.76
InChI Key: UJWDUWIPHZYJQT-UHFFFAOYSA-N
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Description

The compound (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is an acrylamide derivative characterized by a complex substitution pattern. Its structure includes:

  • A 2-chlorobenzyloxy group at the para position of a phenyl ring.
  • A methoxy group at the meta position of the same phenyl ring.
  • A cyano group at the α-position of the acrylamide backbone.
  • A 3,5-dichlorophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O3/c1-31-23-9-15(6-7-22(23)32-14-16-4-2-3-5-21(16)27)8-17(13-28)24(30)29-20-11-18(25)10-19(26)12-20/h2-12H,14H2,1H3,(H,29,30)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWDUWIPHZYJQT-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H22ClN2O5
  • Molecular Weight : 462.9 g/mol
  • IUPAC Name : (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide

The compound features a cyano group that enhances its reactivity, making it suitable for various chemical transformations. The presence of chlorobenzyl and methoxy groups contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM in various assays. This suggests its potential use as a lead compound in anticancer drug development.

Cholinesterase Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. Comparative studies suggest that it possesses a competitive inhibition profile similar to established drugs like donepezil. This property positions it as a candidate for further research in neurodegenerative disease therapies.

Synthetic Routes and Production

The synthesis of (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide typically involves several steps:

  • Electrophilic Aromatic Substitution : Introducing substituents onto the aromatic rings.
  • Nucleophilic Substitution : Adding the cyano group.
  • Final Coupling Reactions : Forming the final product through amide bond formation.

Industrial production methods may utilize continuous flow reactors to optimize yields and purity .

Anticancer Efficacy Study

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against MCF-7 cells, revealing its potential as a novel therapeutic agent in breast cancer treatment. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Neuroprotective Effects

Another research article examined the cholinesterase inhibitory activity of this compound, comparing it with other known inhibitors. The findings indicated that it could serve as a scaffold for developing new treatments for Alzheimer's disease due to its effective binding affinity for AChE .

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural similarities and differences between the target compound and structurally related acrylamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (Reported)
Target compound C24H17Cl3N2O3 495.77 g/mol 2-chlorobenzyloxy, 3-methoxy, 2-cyano, 3,5-dichlorophenyl Not available
(2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide C20H19ClFNO4 391.82 g/mol 2,3,4-trimethoxyphenyl, 3-chloro-4-fluorophenyl Antimicrobial, kinase inhibition
N-(4-Methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide C20H23NO5 357.40 g/mol 4-methoxybenzyl, 3,4,5-trimethoxyphenyl Antiproliferative (cancer)
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C22H23N3O5S 453.50 g/mol Cyano, 4-hydroxy-3,5-dimethoxyphenyl, thiophene-carboxylate Antioxidant, anti-inflammatory
3-(1,3-Benzodioxol-5-yl)-N-(4-cyclohexylphenyl)acrylamide C22H23NO3 349.42 g/mol Benzodioxol, 4-cyclohexylphenyl Not available

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) in the target compound may enhance electrophilic reactivity compared to methoxy- or benzodioxol-containing analogs .
  • The cyano group at the α-position is unique to the target compound and may influence hydrogen-bonding interactions in biological systems .

Data Gaps :

  • Experimental validation of synthesis, solubility, and bioactivity.
  • Computational modeling (e.g., docking studies) to predict target interactions .

Biological Activity

The compound (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C17H14Cl2N2O3
  • Molecular Weight: 353.20 g/mol
  • CAS Number: 937599-04-7
  • Canonical SMILES: COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2Cl

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC17H14Cl2N2O3
Molecular Weight353.20 g/mol
CAS Number937599-04-7
SolubilitySoluble in DMSO and DMF

The compound exhibits several biological activities, primarily through its interaction with various cellular pathways. It has been shown to influence:

  • Anti-inflammatory Activity: The compound has demonstrated significant anti-inflammatory effects in various models. For instance, it modulates the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .
  • Cytotoxicity: In vitro studies have indicated that it possesses cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .

1. Anti-inflammatory Effects

A study published in Pharmacological Reports investigated the anti-inflammatory potential of similar compounds derived from acrylamide structures. The research found that these compounds significantly reduced paw edema in CFA-induced models, demonstrating their efficacy comparable to established anti-inflammatory drugs like dexamethasone .

2. Cytotoxicity Assessment

In another study focused on the cytotoxic effects of phenylacrylamides, it was found that derivatives similar to (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide showed selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted therapies with minimal side effects.

3. Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various targets involved in inflammatory pathways. The results indicated strong interactions with enzymes such as COX-2 and iNOS, which are pivotal in the inflammatory response .

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatorySignificant reduction in cytokine production
CytotoxicitySelective toxicity towards cancer cell lines
Molecular InteractionsStrong binding with COX-2 and iNOS

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this acrylamide derivative?

  • Methodological Answer : Begin with a retrosynthetic analysis focusing on the acrylamide core. Utilize Ullmann coupling for aryl ether formation (e.g., attaching the 2-chlorobenzyloxy group to the methoxyphenyl ring) and Knoevenagel condensation for the α,β-unsaturated nitrile moiety. Confirm intermediates via 1H^1H-NMR and LC-MS. Optimize reaction conditions (e.g., solvent, catalyst loading) based on analogous protocols for substituted acrylamides .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) with spectroscopic techniques:

  • 1H^1H-/13C^{13}C-NMR to verify substituent positions and stereochemistry (E-configuration of the acrylamide double bond).
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .

Q. What preliminary biological assays are appropriate to evaluate its therapeutic potential?

  • Methodological Answer : Screen for anti-inflammatory activity using LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50_{50} determination). Assess antioxidant capacity via DPPH radical scavenging assays. Compare results to structurally similar acrylamides with known bioactivity .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis yield and minimize byproducts?

  • Methodological Answer : Use a central composite design (CCD) to explore variables like temperature, catalyst concentration, and reaction time. Apply response surface methodology (RSM) to identify optimal conditions. Validate predictions with confirmatory runs. Bayesian optimization algorithms can further refine conditions for large-scale synthesis .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Conduct meta-analysis of dose-response curves, considering assay-specific variables (e.g., cell line permeability, solvent effects). Use molecular docking to probe target binding affinity variations (e.g., COX-2 vs. NF-κB pathways). Validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies elucidate structure-activity relationships (SAR) for the chlorophenyl and methoxyphenyl substituents?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 3,5-dichlorophenyl with mono-halogenated variants). Evaluate changes in bioactivity and correlate with computational models (e.g., DFT for electronic effects, molecular dynamics for conformational stability). Use QSAR software to predict pharmacophore contributions .

Q. How can computational methods predict metabolic stability and toxicity profiles?

  • Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity. Validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH). Compare degradation pathways to structurally related compounds in PubChem datasets .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Use 19F^{19}F-NMR (if fluorine analogs exist) or isotopic labeling to track degradation products. Simulate gastric fluid (pH 2.0) and plasma (pH 7.4) stability over 24 hours .

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